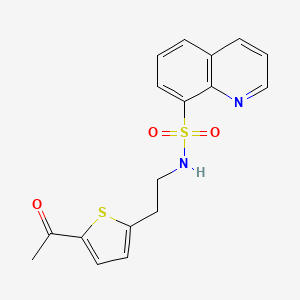

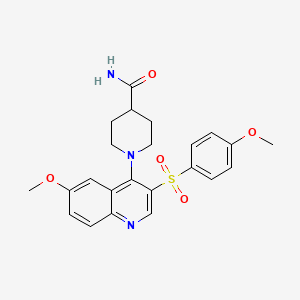

N-(2-(5-乙酰硫代吡嗪-2-基)乙基)喹啉-8-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-(5-acetylthiophen-2-yl)ethyl)quinoline-8-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.

科学研究应用

抗菌活性

一项研究合成了一种与磺酰胺部分相连的喹啉衍生物,目的是评估它们的抗菌性能。研究发现,某些化合物对革兰氏阳性菌表现出显着的活性,表明它们作为抗菌剂的潜力(应用化学中的生物界面研究,2019年)。

锌(II)研究的荧光

另一项研究重点关注了锌喹啉酯和锌喹啉酸的合成,它们都是锌(II)的特异性荧光团。这些化合物通过提供一种在生物系统中可视化和量化这种金属的方法,促进了对生物锌(II)的研究,从而为涉及锌的生化研究提供了有价值的工具 (澳大利亚化学杂志,1996年)。

水溶液中的相互作用研究

一项研究考察了乙酸甲酯在喹喔啉衍生物的水溶液中的相互作用,探讨了温度和浓度的影响。这项研究有助于理解此类混合物中的溶质-溶质和溶质-溶剂相互作用,这对于药物制剂和化学加工的发展至关重要 (分子液体杂志,2015年)。

合成和反应性

对2-(噻吩-2-基)[1,3]噻唑并[4,5-f]喹啉的合成和反应性的研究探索了通过亲电取代反应形成各种衍生物。由于其结构的独特性和潜在的生物活性,这些衍生物在开发新药方面具有潜在的应用 (俄罗斯有机化学杂志,2020年)。

抗癌和抗疟疾潜力

对抗疟疾磺酰胺的理论研究也考虑了它们作为 COVID-19 药物的潜力。这项研究强调了磺酰胺衍生物可以表现出的广泛生物活性,从抗疟疾到潜在的抗病毒作用,突出了喹啉-磺酰胺化合物在药物发现中的多功能性 (应用化学中的生物界面研究,2021年)。

作用机制

Target of Action

The primary target of N-(2-(5-acetylthiophen-2-yl)ethyl)quinoline-8-sulfonamide is the Muscle isoform 2 of pyruvate kinase (PKM2) . PKM2 is a key glycolytic enzyme involved in the generation of ATP and is critical for cancer metabolism .

Mode of Action

N-(2-(5-acetylthiophen-2-yl)ethyl)quinoline-8-sulfonamide interacts with PKM2, modulating its activity. PKM2 is regulated by complex mechanisms that promote tumor growth and proliferation . Various modulators, including this compound, regulate PKM2, shifting it between highly active and less active states .

Biochemical Pathways

The compound affects the glycolytic pathway, specifically the conversion of phosphoenolpyruvate to pyruvate, a reaction catalyzed by PKM2 . This reaction is critical for the generation of ATP, a key energy molecule in cells .

Pharmacokinetics

The compound’s interaction with pkm2 and its effect on the glycolytic pathway suggest that it is able to penetrate cell membranes and interact with intracellular targets .

Result of Action

The compound reduces the intracellular pyruvate level in A549 lung cancer cells, impacting cancer cell viability and cell-cycle phase distribution . It exhibits more cytotoxicity on cancer cells than normal cells, pointing to high selectivity in its mode of action .

Action Environment

Given its target and mode of action, it is likely that the compound’s efficacy and stability are influenced by factors such as the metabolic state of the cell, the presence of other metabolites, and the oxygen levels .

属性

IUPAC Name |

N-[2-(5-acetylthiophen-2-yl)ethyl]quinoline-8-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S2/c1-12(20)15-8-7-14(23-15)9-11-19-24(21,22)16-6-2-4-13-5-3-10-18-17(13)16/h2-8,10,19H,9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNXFWJXQBZINPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)CCNS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2794872.png)

![Tert-butyl 1,1-difluoro-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2794875.png)

![methyl 4-hydroxy-1-[(5E)-5-[(4-methylsulfanylphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]pyrrolidine-2-carboxylate](/img/structure/B2794877.png)

![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-phenethylurea](/img/structure/B2794878.png)

![2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2794879.png)

![Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-pyrrolidin-1-ylacetyl)amino]thiophene-3-carboxylate](/img/structure/B2794881.png)

![3-(2-(4-(4-acetylphenyl)piperazin-1-yl)-2-oxoethyl)-7,8-dimethoxy-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2794885.png)

![2-[(2-Oxo-2-pyrrolidin-1-ylethyl)thio]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B2794889.png)

![N-(4-acetylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2794893.png)